Ethyl 4,6-diaminonicotinate
Description
Structure
3D Structure
Properties
CAS No. |
1378511-09-1 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 4,6-diaminopyridine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H4,9,10,11) |
InChI Key |
FBQMQXDIPMHSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4,6 Diaminonicotinate
Established Synthetic Routes and Precursor Utilization
The synthesis of Ethyl 4,6-diaminonicotinate can be approached through various multi-step sequences or by utilizing pyridine (B92270) rings that already possess some of the required functional groups.
Multi-Step Synthesis Pathways
A logical and common strategy in organic synthesis involves the construction of the target molecule through a sequence of reliable chemical transformations, often referred to as a multi-step synthesis. qut.edu.aulibretexts.org For this compound, a plausible pathway involves the initial synthesis of a doubly nitrated pyridine ring, followed by reduction and subsequent esterification.
A key precursor for this method is a dinitro-substituted nicotinic acid. The synthesis would proceed via the following conceptual steps:
Nitration: Introduction of two nitro groups onto a suitable nicotinic acid backbone to form a 4,6-dinitronicotinate precursor.
Reduction: The simultaneous reduction of both nitro groups to amino groups is a critical step. A widely used method for this transformation is catalytic hydrogenation, employing hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This method is generally efficient for converting nitroarenes to anilines.
Esterification: The final step is the conversion of the carboxylic acid group of the resulting 4,6-diaminonicotinic acid into an ethyl ester. This is typically achieved through a Fischer esterification reaction, where the acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). evitachem.com
An alternative reduction method involves the use of metal salts, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), which is effective for reducing nitro groups on aromatic rings. ambeed.com
Table 1: Proposed Multi-Step Synthetic Pathway
| Step | Precursor | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Nicotinic acid derivative | Mixed Acid (HNO₃/H₂SO₄) | 4,6-Dinitronicotinic acid | Electrophilic Aromatic Substitution |
| 2 | 4,6-Dinitronicotinic acid | H₂, Pd/C or SnCl₂, HCl | 4,6-Diaminonicotinic acid | Reduction |
Utilization of Precursors with Pre-functionalized Pyridine Rings
To shorten synthetic sequences, chemists often start with precursors that already contain some of the desired functionality. lumenlearning.com For this compound, a viable strategy is to begin with a pyridine ring that is already halogenated at the 4 and 6 positions.
A key intermediate in this approach would be Ethyl 4,6-dichloronicotinate . This compound can be subjected to amination reactions to replace the chlorine atoms with amino groups. A powerful method for this transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction uses a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base like cesium carbonate (Cs₂CO₃) to couple an amine source (like ammonia (B1221849) or a protected equivalent) to the pyridine ring. This method often proceeds under milder conditions and can provide high yields.
Another class of pre-functionalized precursors are dihydroxynicotinates, such as Ethyl 4,6-dihydroxynicotinate . nih.gov The conversion of hydroxyl groups on a pyridine ring to amino groups is a more complex transformation but can be achieved through multi-step procedures, for instance, by first converting the hydroxyls to better leaving groups like tosylates or triflates, followed by nucleophilic substitution with an amine source.
Advanced Reaction Conditions and Catalytic Strategies in Synthesis
The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions, including solvent, temperature, and the choice of catalyst.
Solvent Selection and Optimization for Yield and Selectivity
The choice of solvent is critical as it can influence reaction rates and equilibrium positions. researchgate.net In the synthesis of pyridine derivatives, different solvents are employed depending on the reaction type.
For Amination Reactions: In nucleophilic aromatic substitution or palladium-catalyzed aminations, polar aprotic solvents are generally preferred. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are commonly used. google.com The rate of Sɴ2-type reactions, which share mechanistic features with these aminations, is known to increase with solvent polarity, specifically with high dipolarity (polarizability) and basicity. ku.edursc.org
For Esterification: In Fischer esterification, excess ethanol can serve as both the reactant and the solvent. Alternatively, an inert, non-polar solvent like toluene (B28343) can be used as an azeotropic agent with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product and increasing the yield.
Table 2: Influence of Solvent on Synthetic Steps
| Reaction Type | Typical Solvents | Rationale |
|---|---|---|
| Catalytic Amination | THF, Dioxane, Toluene, DMF | Solubilizes reactants and catalyst complex; polarity influences rate. |
| Nitro Group Reduction | Ethanol, Methanol (B129727), Ethyl Acetate | Suitable for catalytic hydrogenation, solubilizes substrate. |
Temperature and Pressure Influences on Reaction Efficacy
Temperature is a key parameter for controlling reaction kinetics and preventing side reactions.
Esterification reactions are typically conducted at elevated temperatures, often under reflux, to achieve a reasonable reaction rate. evitachem.com
Amination reactions, particularly catalyzed ones, may require specific temperature control. For example, Buchwald-Hartwig aminations are often run at temperatures ranging from room temperature to around 100°C to balance reaction speed with catalyst stability and selectivity.
Nitration and Chlorination steps may require careful temperature management, sometimes at low temperatures, to control the regioselectivity and prevent over-functionalization or decomposition.
Pressure is generally maintained at atmospheric levels for most of these liquid-phase reactions. However, in the case of catalytic hydrogenation for the reduction of nitro groups, the pressure of hydrogen gas is a significant factor. Increasing the H₂ pressure increases its concentration in the solvent, which typically leads to a faster reaction rate. researchgate.net
Role of Catalysts in Mediating Amination and Esterification Reactions
Catalysts are fundamental to many of the key transformations required to synthesize this compound.
Esterification: This reaction is classically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). evitachem.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.
Amination: Modern syntheses heavily rely on transition metal catalysts. The Buchwald-Hartwig amination employs palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in conjunction with phosphine ligands (e.g., Xantphos, BINAP) to efficiently form the carbon-nitrogen bond.
Reduction of Nitro Groups: The most common catalytic method is hydrogenation using a heterogeneous catalyst like palladium on activated carbon (Pd/C). This method is known for its high efficiency and clean conversion.
Purification and Isolation Techniques for Synthetic Products
The purity of this compound is crucial for its subsequent use in research and development. Achieving high purity often requires a combination of chromatographic and crystallization methods.
Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures, which may contain unreacted starting materials, byproducts, and catalysts.
Column Chromatography: Silica (B1680970) gel column chromatography is a standard and widely used method for purifying nicotinic acid derivatives. acs.orgtcichemicals.com For compounds with structural similarities, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent such as ethyl acetate or methanol is typically employed. tcichemicals.combldpharm.com The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, while highly polar impurities remain adsorbed to the silica gel. The selection of the eluent system is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): For achieving very high purity levels, High-Performance Liquid Chromatography (HPLC) is the method of choice. Analytical HPLC can be used to assess the purity of the final product, with documentation for this compound indicating its use for quality control. bldpharm.combeilstein-journals.org Preparative HPLC can be employed for the purification of small to medium quantities of the compound, offering higher resolution and efficiency than standard column chromatography.
The table below outlines typical conditions that could be applied for the chromatographic purification of this compound, based on methods used for similar compounds.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | TLC, UV-Vis | Primary purification of crude product |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with additives (e.g., TFA) | UV Detector (e.g., at 254 nm) | High-purity separation, Purity analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | C18 or similar | Acetonitrile/Water or Methanol/Water with formic acid | Mass Spectrometer | Purity analysis and structural confirmation |
This table is a representation of common chromatographic methods and conditions and may require optimization for the specific compound.
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.
For diaminonicotinate derivatives, polar solvents like ethanol have been successfully used for recrystallization. sserc.org.uk The process effectively removes impurities that are either insoluble in the hot solvent or remain dissolved in the cold solvent.
Illustrative Recrystallization Process:
The crude this compound solid is dissolved in a minimal amount of hot ethanol.
If any insoluble impurities are present, the hot solution is filtered.
The clear filtrate is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to maximize crystal formation.
The resulting purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The efficiency of recrystallization is dependent on the impurity profile and the selection of an appropriate solvent or solvent system.
Exploration of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.comottokemi.com The synthesis of pyridine derivatives, including this compound, can benefit significantly from the application of these principles. bohrium.comscilit.com
Key Green Chemistry Strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of atom-economical processes for synthesizing pyridine rings. acs.orgbohrium.com
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, replacing chlorinated solvents like dichloromethane with safer options like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly reduce environmental impact.
Energy Efficiency: Employing methods that reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate reaction times for pyridine synthesis from minutes to hours, compared to conventional heating, thereby saving energy. acs.orgnih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. For the plausible amination of a dihalo-precursor, using a palladium catalyst in small amounts is a key green principle. rsc.org Developing recyclable catalysts, such as those immobilized on a solid support, further enhances the sustainability of the process.
The table below compares traditional synthetic approaches with potential greener alternatives for the synthesis of substituted pyridines.
| Principle | Traditional Approach | Green Chemistry Alternative | Benefit |
| Solvent Use | Chlorinated solvents (e.g., Dichloromethane), Dimethylformamide (DMF) | Water, Ethanol, Supercritical CO₂, Ionic Liquids, or solvent-free conditions | Reduced toxicity and environmental pollution. chemicalbook.com |
| Energy Input | Conventional heating (reflux) for extended periods | Microwave irradiation, Ultrasonic irradiation | Faster reactions, lower energy consumption. |
| Catalysis | Stoichiometric reagents, hazardous catalysts | Recyclable catalysts (e.g., solid-supported catalysts), biocatalysts (enzymes), earth-abundant metal catalysts (e.g., iron). rsc.org | Reduced waste, lower cost, increased safety. |
| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs) | Higher efficiency, reduced waste, and purification steps. bohrium.com |
By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more environmentally benign, safer, and more efficient.
Chemical Reactivity and Derivatization Strategies of Ethyl 4,6 Diaminonicotinate
Transformations Involving the Amino Functionalities
The two amino groups on the pyridine (B92270) ring are key centers of reactivity, behaving as nucleophiles and directing groups for electrophilic substitution. Their presence allows for a variety of transformations, leading to a diverse range of substituted nicotinates and fused heterocyclic systems.
Nucleophilic Substitution Reactions at Amine Centers
The amino groups of diaminonicotinates can undergo nucleophilic substitution reactions, most notably displacement by other functional groups under specific conditions. A significant transformation in this category is the conversion of the amino groups to chloro groups. For the analogous compound, methyl 4,6-diaminonicotinate, this has been achieved through treatment with phosphorus oxychloride (POCl₃). This reaction, a type of Sandmeyer-like transformation, proceeds via a nucleophilic aromatic substitution mechanism and is crucial for introducing halogens that can serve as handles for further cross-coupling reactions.
The general reactivity suggests that this compound can be converted to Ethyl 4,6-dichloronicotinate using similar reagents. Furthermore, the amino groups can react with alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation, respectively, thereby modifying the electronic and steric properties of the molecule. evitachem.com
Table 1: Nucleophilic Substitution Reactions and Reagents
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Chlorination | Phosphorus oxychloride (POCl₃) | Dichloro-nicotinate |
| N-Alkylation | Alkyl Halides | N-Alkylamino-nicotinate |
Oxidation Reactions Leading to Substituted Nicotinates
The amino functionalities are susceptible to oxidation, offering a pathway to nitro-substituted nicotinates. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can be employed for this transformation. evitachem.com The oxidation of one or both amino groups to nitro groups drastically alters the electronic nature of the pyridine ring, making it more electron-deficient and influencing its subsequent reactivity.
Table 2: Oxidation of Amino Groups
| Oxidizing Agent | Expected Product |
|---|---|
| Potassium Permanganate (KMnO₄) | Ethyl 4,6-dinitronicotinate |
Detailed research findings indicate that the precise control of reaction conditions is necessary to achieve selective oxidation, as the reaction can proceed to different extents depending on the strength of the oxidizing agent and the stoichiometry used.
Condensation Reactions for Heterocyclic Ring Formation
The presence of two vicinal amino groups, along with the ester functionality, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through condensation reactions. These reactions typically involve the reaction of the diamine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyridine core.
For instance, diaminopyridines are known to react with α-dicarbonyl compounds, such as glyoxal (B1671930) or 2,3-butanedione, to form pyrazino[2,3-b]pyridine derivatives. Similarly, reaction with formic acid or its derivatives can lead to the formation of imidazo[4,5-b]pyridines. Multicomponent reactions, such as the Biginelli or Hantzsch reactions, can also be adapted to utilize diaminonicotinates for the construction of complex heterocyclic frameworks, including pyrimidines and dihydropyridines. cem.com The general principle involves the nucleophilic character of the amino groups attacking the electrophilic centers of the reacting partners to build new ring systems. orgchemres.orgbeilstein-journals.orgnih.gov
Reactions of the Ester Moiety
The ethyl ester group at the 3-position of the pyridine ring provides another handle for chemical modification, primarily through reduction and transesterification reactions.
Reduction Reactions to Carbinol Derivatives
The ester functionality can be readily reduced to the corresponding primary alcohol, (4,6-diaminopyridin-3-yl)methanol. This transformation is typically achieved using powerful reducing agents.
Commonly used reagents for this purpose include:
Lithium aluminum hydride (LiAlH₄): A strong, non-selective reducing agent capable of reducing esters to primary alcohols. evitachem.com
Diisobutylaluminum hydride (DIBAL-H): Can be used for the selective reduction of esters to either aldehydes or primary alcohols depending on the reaction conditions and stoichiometry. rsc.org
Sodium borohydride (B1222165) (NaBH₄): Generally considered too mild to reduce esters on its own, its reactivity can be enhanced by the addition of activating agents or by using it in specific solvent systems. evitachem.com
Bouveault-Blanc Reduction: A classical method employing metallic sodium in an alcohol solvent, which can selectively reduce esters to primary alcohols. alfa-chemistry.com
Table 3: Reduction of Ethyl Ester to Primary Alcohol
| Reducing Agent | Typical Conditions |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene (B28343) or hexane (B92381), often at low temperatures |
The resulting carbinol derivative opens up further avenues for derivatization, such as oxidation to the corresponding aldehyde or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.
Transesterification Studies for Analogous Compounds
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol, catalyzed by either an acid or a base. masterorganicchemistry.com This reaction is valuable for synthesizing a library of analogous compounds with varying ester functionalities, which can be used to modulate properties such as solubility and bioavailability in medicinal chemistry studies.
The mechanism under acidic conditions typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. masterorganicchemistry.com Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. mdpi.com
For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (like H₂SO₄) or a base catalyst (like sodium methoxide) would yield Mthis compound. This strategy allows for the synthesis of a variety of alkyl nicotinates (e.g., methyl, propyl, isopropyl) from the parent ethyl ester. nih.gov
Cyclization Reactions for Fused Heterocyclic Ring Systems
The presence of two nucleophilic amino groups on the pyridine core of this compound is the key feature that drives its utility in the synthesis of fused heterocycles. These ortho-diamino systems are well-established precursors for the annulation of five- or six-membered rings onto the pyridine scaffold.
The formation of a pyrimidine (B1678525) ring fused to the pyridine core results in the pyrimido[4,5-b]pyridine skeleton. This is a common and powerful strategy in heterocyclic synthesis. The reaction typically involves the condensation of the 1,3-diamine system (represented by the 4- and 6-amino groups) with a suitable two-carbon electrophilic partner.
A general and widely employed method for constructing this fused pyrimidine ring is the reaction with β-dicarbonyl compounds, such as ethyl acetoacetate. The reaction proceeds via initial condensation of one amino group with a carbonyl group, followed by intramolecular cyclization of the second amino group onto the remaining carbonyl, and subsequent dehydration to form the aromatic pyrimido[4,5-b]pyridine system.
While specific examples detailing the use of this compound in these reactions are not extensively documented in peer-reviewed literature, the reactivity is well-established for analogous diaminopyridine systems. For instance, various 2,6-diaminopyridines and 2,4,6-triaminopyrimidines readily undergo cyclization to form fused pyrimidine rings. acs.orgrsc.org The general transformation can be represented as follows:
General Reaction Scheme for Pyrimido[4,5-b]pyridine Synthesis
A general representation of the condensation of a diaminopyridine with a β-dicarbonyl compound to yield a pyrimido-fused pyridine.
Other reagents that can serve as the two-carbon unit for pyrimidine ring formation include formic acid, urea, thiourea (B124793), and various aldehydes, which can lead to a range of substituted pyrimido[4,5-b]pyridines. nih.gov The reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate, urea, and thiourea has been shown to produce the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov
Table 1: Representative Cyclization Reactions for Pyrimido-Fused Systems from Amino-Pyridine Precursors
| Starting Material | Reagent(s) | Product | Reference |
| 2,4,6-Triaminopyrimidine | Formaldehyde, various amines | 6-Substituted-2,4-diamino-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines | rsc.org |
| 6-Amino-1,3-dimethyluracil | Aromatic aldehydes, Indium trichloride | Pyrimido[4,5-b]quinolines | nih.gov |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine derivative | nih.gov |
This table presents examples of related reactions to illustrate the synthetic principle, as specific data for this compound is limited.
Beyond the fusion of pyrimidine rings, the diamino functionality of this compound allows for the synthesis of other important heterocyclic systems. A key example is the formation of a fused imidazole (B134444) ring, which leads to the imidazo[4,5-b]pyridine scaffold. This transformation is typically achieved by reacting the diamine with a single-carbon electrophile.
Reagents such as aldehydes, carboxylic acids (or their derivatives like acyl chlorides), or isothiocyanates can provide the necessary carbon atom to bridge the two amino groups. For instance, a patent describing the synthesis of related compounds demonstrates that ethyl 4,5-diaminopicolinate and methyl 5,6-diaminonicotinate can be reacted with p-methoxyphenyl isothiocyanate to form the corresponding fused 2-amino-imidazo[4,5-c]pyridine and 2-amino-imidazo[4,5-b]pyridine structures, respectively. googleapis.com This suggests that this compound would react similarly to yield an ethyl 2-(arylamino)-1H-imidazo[4,5-b]pyridine-7-carboxylate derivative.
The synthesis of such polycyclic systems is of significant interest as imidazo[4,5-b]pyridines, also known as deazapurines, are core structures in many biologically active molecules. acs.org
Application as a Versatile Synthetic Intermediate for Complex Molecular Architectures
This compound serves as a versatile synthetic intermediate due to the presence of multiple, chemically distinct reactive sites that can be addressed sequentially or in one-pot procedures.
Diamino Functionality : As detailed above, the primary utility of this compound stems from the 4- and 6-amino groups, which are ideal for building fused heterocyclic rings like pyrimidines and imidazoles. rsc.orggoogleapis.com
Ester Group : The ethyl ester at the 3-position provides a handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in decarboxylation reactions. Alternatively, the ester can be reduced to a primary alcohol, providing another point for derivatization.
Pyridine Ring : The pyridine ring itself is an electron-deficient aromatic system. The amino groups are strong activating groups, making the C5 position susceptible to electrophilic substitution. Furthermore, the pyridine nitrogen can be alkylated or oxidized.
This multifunctionality makes this compound a valuable building block for creating libraries of complex molecules for screening in drug discovery and materials science. Its ability to act as a scaffold for constructing diverse polycyclic systems underscores its importance in modern organic synthesis. ambeed.com
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. nih.gov For this compound, these methods are crucial for understanding its stability, electronic properties, and potential for chemical transformations.
Density Functional Theory (DFT) has become a standard and widely used method for predicting the molecular structures and energies of organic compounds. mdpi.com The B3LYP functional, combined with a basis set such as 6-311G(d,p), is frequently employed to perform geometry optimization. researchgate.netmaterialsciencejournal.org This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.
The optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the steric and electronic effects of the amino and ethyl ester substituents on the pyridine ring. For instance, calculations would reveal the planarity of the pyridine ring and the orientation of the ethyl group. The stability of the molecule is inferred from the calculated total electronic energy.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data are representative examples based on typical values for similar structures and are for illustrative purposes.
| Parameter | Bond/Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| C-N (aromatic) | ~1.33 - 1.37 Å | |
| C-NH₂ | ~1.37 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angle | C-N-C (pyridine ring) | ~117° |
| N-C-C (pyridine ring) | ~123° | |
| O=C-O (ester) | ~125° | |
| Dihedral Angle | C(ring)-C(ring)-C(ester)=O | ~0° or ~180° |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. arabjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. researchgate.net Time-dependent DFT (TD-DFT) calculations are often used to determine these orbital energies. materialsciencejournal.org For this compound, the amino groups, being strong electron donors, are expected to raise the energy of the HOMO, while the electron-withdrawing ester and pyridine ring nitrogen would lower the energy of the LUMO, likely resulting in a relatively small energy gap and suggesting a reactive nature.
Table 2: Predicted Frontier Orbital Energies for this compound Note: The values are illustrative and represent typical ranges for such compounds.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 |
Molecular Modeling and Simulation Studies
Beyond static electronic structures, molecular modeling and simulations allow for the exploration of the dynamic nature of molecules, including their conformational flexibility and behavior over time.
Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation about single bonds. For this compound, key rotations would occur around the C-O and O-CH₂ bonds of the ethyl ester group. By systematically rotating these bonds and calculating the energy at each step (a process known as a potential energy surface scan), a conformational energy landscape can be generated. scirp.orgresearchgate.net This landscape identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. This information is crucial for understanding which shapes the molecule is most likely to adopt in different environments.
Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological target. nih.govnih.gov These simulations can reveal how the molecule's conformation changes, how it interacts with solvent molecules through hydrogen bonding, and how stable it is within a protein's binding pocket. rsc.orgrsc.org
Reactivity Prediction and Mechanistic Elucidation through Computational Approaches
A primary goal of computational chemistry is to predict chemical reactivity and elucidate reaction mechanisms. jstar-research.comnih.gov By combining the insights from DFT, HOMO-LUMO analysis, and other computational tools, a comprehensive picture of the reactivity of this compound can be formed.
Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing reactive sites. These maps show the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (nucleophilic sites) and blue areas indicating electron-poor regions (electrophilic sites). mdpi.com For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the carbonyl oxygen, suggesting these are sites for electrophilic attack. The amino groups would also contribute to nucleophilic character. The hydrogen atoms of the amino groups would show positive potential, marking them as sites for interaction with nucleophiles or as hydrogen bond donors. This detailed information allows chemists to predict how the molecule will interact with other reagents and to propose plausible mechanisms for its reactions.
Characterization of Reaction Transition States
The characterization of transition states is a fundamental aspect of computational chemistry, providing crucial insights into the mechanism of a chemical reaction. This process typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to locate the highest energy point along the reaction coordinate. For a hypothetical reaction involving this compound, this would entail modeling the geometric and electronic structure of the transition state for a given transformation, such as electrophilic or nucleophilic substitution at the pyridine ring or reactions involving the amino or ester functional groups.
Key parameters that would be determined in such a study include:
Imaginary Frequencies: A key indicator of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Geometric Parameters: Bond lengths and angles of the transition state structure would be compared to those of the reactants and products to understand the structural changes occurring during the reaction.
Charge Distribution: Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would reveal the electronic nature of the transition state.
Despite the importance of this data, no studies providing this information specifically for this compound could be located.
Computational Mapping of Reaction Pathways and Energy Barriers
The mapping of a reaction pathway involves computationally exploring the potential energy surface that connects reactants to products via one or more transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. The energy barriers, or activation energies, are the energy differences between the reactants and the transition states and are critical for predicting reaction rates.
For this compound, a computational study of a reaction pathway would typically involve:
Identification of Intermediates: Locating any stable intermediates that may form during the course of the reaction.
Calculation of Activation Energies: Determining the energy required to overcome each transition state.
This information is invaluable for understanding reaction feasibility, selectivity, and for the rational design of improved synthetic routes. However, no published research containing reaction pathways or energy barrier calculations specifically for reactions of this compound was found.
While computational studies on related pyridine derivatives exist, providing general insights into the reactivity of this class of compounds, the strict focus on this compound as per the instructions prevents the inclusion of such extrapolated data. The absence of specific research in this area represents a gap in the current scientific literature.
Table of Mentioned Compounds
Applications in Supramolecular Chemistry and Materials Science
Supramolecular Interactions and Self-Assembly Processes
The foundation of Ethyl 4,6-diaminonicotinate's utility in supramolecular chemistry lies in its capacity for directed, non-covalent interactions. These interactions govern the spontaneous organization of molecules into well-defined, stable superstructures.
Hydrogen bonding is a primary directional force in the self-assembly of this compound. The molecule possesses multiple sites for both donating and accepting hydrogen bonds, enabling the formation of complex and robust networks.
The amino groups at the 4- and 6-positions are potent hydrogen bond donors, while the pyridine (B92270) ring nitrogen and the oxygen atoms of the ethyl ester group act as acceptors. This multiplicity of interaction sites allows for the creation of varied hydrogen-bonding motifs, such as one-dimensional tapes or two-dimensional sheets, similar to those observed in related nicotinate (B505614) compounds. nih.gov For instance, studies on cytosinium nicotinate have demonstrated how cation-anion interactions via N-H···O hydrogen bonds can lead to the formation of one-dimensional tapes, which are further organized into more complex sheets through interactions with water molecules. nih.gov The specific geometry and strength of these bonds can be influenced by factors like solvent polarity and the presence of other interacting species. arxiv.org
Table 1: Hydrogen Bonding Capabilities of this compound
| Functional Group | Role in Hydrogen Bonding | Potential Interactions |
|---|---|---|
| 4-Amino Group (-NH₂) | Donor | Intermolecular N-H···N (pyridine), N-H···O (carbonyl) |
| 6-Amino Group (-NH₂) | Donor | Intermolecular N-H···N (pyridine), N-H···O (carbonyl) |
| Pyridine Nitrogen | Acceptor | Intermolecular N···H-N (amine) |
| Carbonyl Oxygen (C=O) | Acceptor | Intermolecular O···H-N (amine) |
The investigation of these networks often involves techniques like X-ray crystallography to determine solid-state structures and NMR spectroscopy to probe interactions in solution. uni-regensburg.de The ability to form predictable and stable hydrogen-bonded assemblies is crucial for designing materials with specific topologies and functions.
The diaminonicotinate scaffold provides excellent chelating sites for metal ions. The pyridine nitrogen and the amino group at the 6-position can act as a bidentate ligand, forming stable five-membered chelate rings with transition metal ions. This coordination behavior is a well-established principle in the chemistry of pyridine derivatives. scielo.org.mx
The coordination can lead to the formation of various discrete molecular complexes or extended coordination polymers. The choice of metal ion (e.g., Co(II), Ni(II), Cd(II)) and counter-anions can influence the final geometry, which can range from octahedral to tetrahedral. scielo.org.mx For example, research on the related compound ethyl-5-methyl-4-imidazolecarboxylate has shown the formation of trans-octahedral complexes with cobalt and nickel, and both cis- and trans-octahedral complexes with cadmium, leading to 2D or 3D supramolecular arrangements. scielo.org.mx The ethyl ester group, while generally a weaker coordinator, could potentially participate in binding, particularly with hard metal ions.
Table 2: Potential Metal Coordination Modes
| Donor Atoms | Coordination Mode | Potential Metal Ions | Resulting Structure |
|---|---|---|---|
| N(pyridine), N(6-amino) | Bidentate Chelation | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) | Mononuclear or dinuclear complexes |
| N(pyridine) | Monodentate | Various metal ions | Coordination polymers, metal-organic frameworks |
The resulting metal complexes can exhibit interesting magnetic, optical, or catalytic properties, making them valuable components in materials science.
Design and Engineering of Functional Supramolecular Systems
By harnessing the non-covalent interactions of this compound, chemists can design and engineer a variety of functional supramolecular systems with applications in sensing, separation, and catalysis.
Molecular recognition is the selective binding of a guest molecule to a complementary host molecule. beilstein-journals.org While this compound is too small to act as a host for most molecules, its distinct functional groups make it an excellent candidate to be a guest molecule, recognized by larger macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. thno.orgnih.gov
The pyridine ring and ethyl group can be encapsulated within the hydrophobic cavity of a host, while the amino groups can form specific hydrogen bonds with the host's rim or portal. thno.org The binding affinity can be significant, driven by a combination of hydrophobic interactions and specific hydrogen bonds. rsc.org This host-guest complexation can be used to control the solubility of the molecule, protect it from degradation, or use it as a component in a larger, functional assembly, such as a molecular switch or a sensor array. rsc.org
The directional nature of both hydrogen bonding and metal coordination allows this compound to self-organize into complex, higher-order architectures. These can include one-dimensional ribbons, two-dimensional layers, and three-dimensional frameworks. nih.gov
For example, through hydrogen bonding, molecules can assemble into planar sheets. These sheets can then stack via π-π interactions between the pyridine rings, leading to a layered crystalline material. Alternatively, coordination with metal ions can create robust and porous metal-organic frameworks (MOFs). In this context, the diaminonicotinate acts as an organic linker connecting metal nodes. The structure and porosity of the resulting MOF would depend on the coordination geometry of the metal and the length and rigidity of the linker. Such organized architectures are central to creating materials for gas storage, separations, and heterogeneous catalysis. ambeed.com
Integration into Advanced Materials and Functional Systems
The integration of this compound into functional materials leverages the properties derived from its supramolecular assemblies. As a versatile building block, it can be incorporated into polymers, liquid crystals, and other advanced materials. ambeed.com
By chemically modifying the amino or ester groups, the molecule can be covalently linked into a polymer chain. The inherent self-assembly properties of the diaminonicotinate units would then influence the morphology and properties of the resulting polymer. For instance, incorporating these units could enhance thermal stability or introduce specific recognition sites along the polymer backbone. These functional polymers could find use in membranes for selective transport or as scaffolds in tissue engineering. The ability to form ordered structures through self-assembly is also a key feature in the design of organic electronic materials, such as those used in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). ambeed.com
Potential as Monomers or Components in Polymer Synthesis
This compound is a diamine monomer that holds significant potential for the synthesis of complex polymers, particularly polyamides, poly(amide-imide)s, and covalent organic frameworks (COFs). bldpharm.combldpharm.com The presence of two primary amine groups allows it to react with complementary monomers, such as diacid chlorides or dianhydrides, through polycondensation reactions to form long-chain polymers. rsc.org
The general method for synthesizing polyamides, known as polyamidation, involves reacting diamines with dicarboxylic acids or their more reactive derivatives. researchgate.net In the case of this compound, a low-temperature solution polycondensation with various diacid chlorides could yield novel semi-aromatic polyamides. tudelft.nl This process typically involves dissolving the diamine monomer in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), often with a catalyst or an acid scavenger, and then adding the diacid chloride to initiate polymerization. rsc.orgresearchgate.net
The incorporation of the pyridine-based nicotinic acid structure into the polymer backbone is expected to impart specific properties. Heteroaromatic polyamides often exhibit high thermal stability, good mechanical strength, and solubility in polar organic solvents. mdpi.commdpi.com The properties of the resulting polymer can be tailored by selecting different diacid chlorides, as shown in the table below.
Table 1: Potential Co-monomers for Polymerization with this compound
| Co-monomer (Diacid Chloride) | Resulting Polymer Class | Potential Characteristics |
|---|---|---|
| Terephthaloyl chloride | Polyamide | High rigidity, thermal stability |
| Isophthaloyl chloride | Polyamide | Improved solubility, good thermal properties |
| Adipoyl chloride | Polyamide | Increased flexibility |
| 1,1'-Ferrocene dicarbonyl chloride | Ferrocene-based Polyamide | Redox activity, processability |
Furthermore, this compound is identified as a potential organic monomer for creating Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com COFs are crystalline porous polymers constructed from organic linkers connected by strong covalent bonds. nih.gov As a diamine linker, it can be combined with polyfunctional aldehydes (e.g., triformylphloroglucinol) to form imine-linked COFs, which are noted for their high chemical stability and permanent porosity. The inherent properties of COFs, such as low density, high surface area, and structural designability, make them suitable for applications in gas storage, separation, and catalysis. mdpi.com
The expected properties of polymers derived from this compound, based on analogous heteroaromatic polyamides, are summarized in the following table.
Table 2: Predicted Properties of Polymers Derived from this compound
| Property | Predicted Characteristic | Rationale/Reference |
|---|---|---|
| Thermal Stability | High (Decomposition > 400 °C) | Aromatic and heterocyclic rings in the backbone enhance thermal resistance. mdpi.com |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) | Incorporation of flexible linkages or asymmetric monomers can improve solubility. mdpi.comnih.gov |
| Glass Transition Temp. (Tg) | High (280-380 °C) | The rigidity of the polymer backbone leads to high Tg values. rsc.org |
| Mechanical Properties | Good strength and modulus | Aromatic polyamides are known for their excellent mechanical performance. mdpi.com |
Exploration in Organic Electronic Device Design
While specific research on the application of this compound derivatives in organic electronics is not yet widespread, the classes of materials it can form—notably heteroaromatic polyamides and COFs—are subjects of exploration in this field. The incorporation of electronically active units into polymer backbones is a key strategy for developing new functional materials for organic electronic devices. mdpi.com
The pyridine nucleus within the this compound monomer is an electron-deficient aromatic system. When integrated into a polymer chain, this unit can influence the material's electronic properties, such as its electron affinity and charge transport characteristics. Some heteroaromatic polyamides have been shown to exhibit photoluminescence, a crucial property for applications in organic light-emitting diodes (OLEDs). mdpi.com For instance, certain copolyamides have been observed to emit blue light when irradiated with UV light, demonstrating their potential as emissive materials. mdpi.com
Moreover, COFs are being investigated as novel materials for electronic applications due to their ordered porous structures and the ability to tune their electronic properties by choosing specific organic linkers. The synthesis of COFs using linkers with specific functionalities can lead to materials with semiconducting properties. The ordered π-stacking within 2D COFs can facilitate charge transport, making them potentially useful in organic field-effect transistors (OFETs) or as chemiresistive sensors.
Derivatization of the monomer or post-synthetic modification of the resulting polymer could further unlock potential in organic electronics. For example, the creation of ionic COFs by using charged monomers or by modifying neutral frameworks can generate materials with unique charge transport behaviors. mdpi.com The presence of the ester group and the pyridine nitrogen in this compound offers sites for potential modification to fine-tune the electronic characteristics of the final material for specific device applications.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural characterization of organic molecules like ethyl 4,6-diaminonicotinate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of each proton (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethyl ester group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The aromatic protons on the pyridine (B92270) ring and the protons of the two amino groups would also produce signals in specific regions of the spectrum. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to the aliphatic protons of the ethyl group due to the deshielding effect of the aromatic ring. The integration of the peak areas would correspond to the number of protons in each group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region (approximately 100-160 ppm), with their exact shifts depending on the substitution pattern. The carbon atoms of the ethyl group will have signals at a much higher field (lower ppm).
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on established correlation tables and data for structurally similar compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | 1.2-1.4 (triplet) | 14-15 |
| Ethyl -CH₂- | 4.1-4.4 (quartet) | 60-62 |
| Pyridine C-H | 5.8-8.5 | 95-160 |
| Amino -NH₂ | 4.0-6.0 (broad singlet) | Not Applicable |
| Pyridine C-NH₂ | Not Applicable | 150-160 |
| Ester C=O | Not Applicable | 165-170 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₁N₃O₂), the molecular weight is 181.19 g/mol . hmdb.cabldpharm.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 181. The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The presence of the pyridine ring and amino groups would also lead to characteristic fragmentation patterns.
Expected Fragmentation Patterns:
Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 136.
Loss of an ethyl radical (-•CH₂CH₃): This would produce a fragment ion at m/z 152.
McLafferty rearrangement: If sterically feasible, this could lead to the elimination of ethene (C₂H₄), resulting in a fragment ion at m/z 153.
Cleavage of the ester group: Loss of the carboethoxy group (-COOCH₂CH₃) would lead to a fragment corresponding to the diaminopyridine ring.
The analysis of these fragments helps to piece together the structure of the parent molecule.
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 181 |
| [M - 29]⁺ | Loss of •CH₂CH₃ | 152 |
| [M - 45]⁺ | Loss of •OCH₂CH₃ | 136 |
| [M - 28]⁺ | Loss of C₂H₄ (McLafferty) | 153 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
Expected IR Absorption Bands:
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino groups.
C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group and potentially above 3000 cm⁻¹ for the aromatic C-H bonds of the pyridine ring.
C=O stretching: A strong absorption band in the region of 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
C=C and C=N stretching: Absorptions in the 1400-1650 cm⁻¹ region corresponding to the pyridine ring.
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region for the ester C-O bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted pyridine ring, which is a chromophore, will result in characteristic absorption bands in the UV-Vis spectrum. The exact position of the maximum absorbance (λ_max) will be influenced by the amino and ester substituents on the pyridine ring. It is expected that this compound will exhibit strong absorption in the UV region, likely between 200 and 400 nm. The specific λ_max can be used for quantitative analysis.
Chromatographic Separation and Quantification Methods Development
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity and assay of non-volatile compounds like this compound. A robust HPLC method requires careful optimization of several parameters.
Method Development:
Column: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the aqueous phase can be adjusted to control the retention of the basic amino groups. Gradient elution, where the composition of the mobile phase is changed during the run, may be necessary to achieve optimal separation of the main compound from its impurities.
Detection: A UV detector set at the λ_max of this compound would provide high sensitivity and selectivity. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment.
Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its reliability. Validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography (GC) Applications for Volatile Impurities or Derivatized Analysis
Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC can be a valuable tool for specific applications.
Analysis of Volatile Impurities: GC can be employed to detect and quantify volatile impurities that may be present in the sample, such as residual solvents from the synthesis process (e.g., ethanol (B145695), ethyl acetate). A headspace GC method would be particularly suitable for this purpose.
Future Research Directions and Unexplored Avenues for Ethyl 4,6 Diaminonicotinate
Development of Novel and Highly Efficient Synthetic Routes
The advancement of research into Ethyl 4,6-diaminonicotinate and its derivatives is intrinsically linked to the availability of efficient and versatile synthetic methodologies. While classical approaches exist, future research should focus on developing novel synthetic routes that offer improved yields, greater functional group tolerance, and are amenable to scale-up.
Current synthetic strategies for related diaminopyridines often involve multi-step processes that can be time-consuming and generate significant waste. vu.lt Future efforts could explore innovative catalytic systems to streamline the synthesis. For instance, the use of copper-catalyzed oxidative coupling reactions has shown promise in the synthesis of polyfunctional pyridines from simpler precursors. researchgate.net Investigating similar metal-catalyzed C-H activation and amination strategies could provide a more direct and atom-economical route to the diaminonicotinate core.
Furthermore, metal-free synthetic protocols are gaining traction due to their reduced cost and environmental impact. acs.org The development of metal-free assembly methods for polysubstituted pyridines, potentially from readily available starting materials like oximes and acroleins, represents a significant area for future exploration. acs.org Such approaches could offer alternative pathways to this compound, avoiding the use of expensive or toxic metal catalysts.
A comparative analysis of potential future synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Future Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Metal-Catalyzed C-H Amination | High efficiency, regioselectivity, and atom economy. | Catalyst cost, potential for metal contamination in the final product. |
| Metal-Free Cyclization Reactions | Lower cost, environmentally benign, avoids metal contamination. | May require harsher reaction conditions, substrate scope might be limited. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. | Initial setup cost, requires specialized equipment. |
Expansion of Derivatization Strategies for Diverse Chemical Libraries
The true value of this compound lies in its potential as a versatile building block for the creation of diverse chemical libraries. The presence of two amino groups and an ethyl ester functionality provides multiple handles for derivatization, allowing for the systematic exploration of chemical space.
Future research should focus on developing robust and high-throughput derivatization strategies. This includes exploring a wide range of reactions at the amino and ester positions. For example, the amino groups can be readily acylated, alkylated, or used in condensation reactions to introduce a variety of substituents. nih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters. google.com
The concept of diversity-oriented synthesis can be applied to generate libraries of compounds with significant structural and functional diversity from the common this compound core. nih.govnih.gov These libraries would be invaluable for screening for novel biological activities, as has been demonstrated for other classes of nitrogen-containing heterocycles. jst.go.jpnih.govresearchgate.net The synthesis of functionalized dihydropyrimidines, which share structural similarities with the diaminopyridine core, has highlighted the potential of such libraries in identifying new antibacterial agents. nih.govacs.org
In-Depth Computational Exploration of Complex Reactions and Properties
Computational chemistry offers a powerful toolkit to complement experimental studies and guide future research on this compound. numberanalytics.com Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its reactions. tandfonline.comscispace.comnih.govsmu.edu
Future computational studies should focus on several key areas. A detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can help predict its reactivity and sites for electrophilic and nucleophilic attack. tandfonline.com This information is crucial for designing new derivatization strategies and understanding the compound's interaction with other molecules.
Furthermore, computational modeling can be used to investigate the mechanisms of complex reactions involving this compound. nih.govsmu.eduresearchgate.netunipd.it By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. This knowledge can be used to optimize reaction conditions and predict the outcome of new reactions. For instance, a combined computational and experimental study on the synthesis of C-4 substituted pyridine (B92270) derivatives has successfully elucidated a radical addition/coupling mechanism. acs.org Similar integrated approaches would be highly beneficial for exploring the chemistry of this compound.
A summary of key computational parameters and their significance is provided in Table 2.
Table 2: Key Computational Parameters for Investigating this compound
| Computational Parameter | Information Provided | Relevance to Future Research |
| HOMO-LUMO Energy Gap | Electronic excitability, chemical reactivity. | Predicting reactivity and guiding the design of new reactions. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for non-covalent interactions. | Understanding intermolecular interactions and predicting sites for derivatization. |
| Reaction Path Analysis | Detailed mechanism of chemical reactions. | Optimizing reaction conditions and predicting product formation. |
| Vibrational Frequencies | Infrared and Raman spectra. | Confirming molecular structure and identifying functional groups. |
Discovery of Emerging Applications in Supramolecular Assemblies and Material Science
The unique structural features of this compound, particularly its hydrogen bond donor and acceptor sites, make it an excellent candidate for the construction of supramolecular assemblies. mdpi.com Future research should explore the self-assembly of this molecule and its derivatives to create novel materials with tailored properties.
The diaminopyridine moiety is known to form stable triple hydrogen-bonded complexes, which can be used to build complex supramolecular architectures. By designing appropriate complementary molecules, it should be possible to direct the self-assembly of this compound derivatives into well-defined structures such as gels, liquid crystals, or porous frameworks. nih.govresearchgate.net For example, the co-assembly of dipeptides with pyridine derivatives has been shown to lead to the formation of supramolecular gels with controlled chirality. nih.gov
The incorporation of this compound into polymers could also lead to materials with interesting properties, such as self-healing capabilities. The reversible nature of the hydrogen bonds allows the material to repair itself after damage. Furthermore, the functionalization of this scaffold could lead to applications in materials science, for instance, in the development of functionalized graphene oxide materials with enhanced photoluminescence properties or in the surface modification of electrodes for applications like CO2 reduction. researchgate.net
Integration of Multi-Disciplinary Approaches in Chemical Research
To fully realize the potential of this compound, a move towards more integrated and multi-disciplinary research is essential. This involves combining expertise from various fields such as synthetic chemistry, computational chemistry, materials science, and biology. mdpi.com
Future projects should be designed to incorporate both experimental and theoretical approaches from the outset. acs.orgchemmethod.commdpi.comresearchgate.net For example, computational screening could be used to identify promising derivatives for synthesis, which are then experimentally validated. This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new functional molecules.
Collaboration with biologists will be crucial for exploring the potential applications of this compound-based chemical libraries in drug discovery. nih.govontosight.ainih.govtmu.edu.twebi.ac.uk Similarly, partnerships with materials scientists will be key to developing and characterizing new supramolecular materials based on this versatile scaffold. The successful integration of these diverse disciplines will be the driving force behind future innovations stemming from this promising chemical compound.
Q & A
Q. What are the established synthetic routes for Ethyl 4,6-diaminonicotinate, and how can researchers optimize yield and purity?
this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the Remfry-Hull synthesis (used for pyrimidines) involves reacting a nicotinate derivative with ammonia or amines under basic conditions . Key steps include:
- Reagent selection : Use sodium ethoxide (NaOEt) as a base to deprotonate intermediates and facilitate amination.
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for completing the reaction within 2–4 hours.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the structure and purity of this compound?
Structural confirmation requires multi-technique validation:
- NMR spectroscopy : Analyze and NMR to confirm the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and aromatic proton environments.
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHNO, theoretical MW: 195.08 g/mol).
- X-ray crystallography : For definitive stereochemical assignment, single-crystal X-ray analysis is recommended .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Preliminary solubility tests in polar (water, ethanol) and nonpolar solvents (DCM, toluene) are essential. The compound is typically:
- Soluble in DMSO and DMF due to its polar amide/ester groups.
- Stable at room temperature but prone to hydrolysis under strongly acidic/basic conditions. Store in anhydrous environments at −20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:
- Electron density maps : Identify nucleophilic/electrophilic sites on the pyridine ring.
- Transition-state analysis : Predict activation energies for amination or ester hydrolysis.
- Solvent effects : Simulate solvation shells to optimize reaction media (e.g., ethanol vs. THF) .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Contradictions often arise from impurities or solvent artifacts. Mitigation steps include:
Q. How can researchers design mechanistic studies to elucidate the role of catalysts in this compound synthesis?
Mechanistic probes involve:
Q. What methodologies ensure ethical and safe handling of this compound in biological assays?
Follow protocols aligned with National Science Education Standards :
- Risk assessment : Conduct a Data Protection Impact Assessment (DPIA) for studies involving human-derived samples.
- Safety protocols : Use fume hoods for synthesis, wear nitrile gloves, and dispose of waste via certified biohazard contractors.
- Ethical review : Submit study designs to institutional review boards (IRBs) for approval, especially for toxicity testing .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity results for this compound in cell-based assays?
Address discrepancies through:
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Control experiments : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity).
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability .
Q. What frameworks guide the integration of this compound into broader drug discovery pipelines?
Use the PICOT framework to structure preclinical research:
- Population (P) : Target disease models (e.g., cancer cell lines).
- Intervention (I) : Compound dosage and administration route.
- Comparison (C) : Benchmark against existing nicotinamide analogs.
- Outcome (O) : Metrics like IC or apoptosis rates.
- Time (T) : Duration of exposure for efficacy assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
